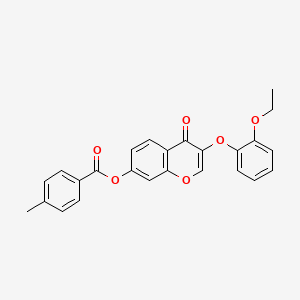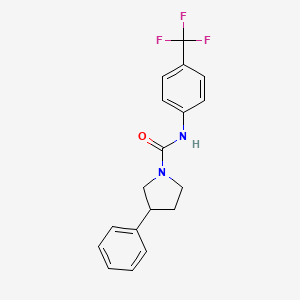
3-phenyl-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-phenyl-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases . The compound also contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in pharmaceutical ingredients .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Trifluoromethyl groups can be introduced through various methods, including palladium-catalyzed coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, phenyl rings, and a trifluoromethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine rings can undergo various reactions, including ring-opening, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group could impart unique physicochemical properties due to the characteristics of the fluorine atom .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Ligand Conformation
Research on ligand conformation has led to the discovery of new coordination polymers, showcasing the role of ligand structure in the formation of complex architectures. For instance, studies have demonstrated how ligand conformation influences the structural diversity of copper(II) and silver(I) coordination polymers, with applications in designing materials with specific properties (Yeh, Chen, & Wang, 2008).
Antifungal Activity
Derivatives of the compound have been synthesized and evaluated for their antifungal activities, offering potential as new antifungal agents. Notably, certain synthesized derivatives exhibited significant inhibition activities against phytopathogenic fungi, providing a basis for the development of novel fungicides (Wu et al., 2012).
Polymer Science
The compound's derivatives have been utilized in the synthesis of aromatic polyamides and polyimides, contributing to advances in polymer science. These polymers are characterized by their high thermal stability and solubility in organic solvents, making them suitable for various industrial applications (Yang & Lin, 1995).
Chemical Synthesis and Catalysis
In chemical synthesis, the compound and its derivatives have been explored as catalysts or intermediates in the synthesis of other complex molecules. For example, they have been involved in the synthesis of polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages, showcasing their versatility in material synthesis (Shockravi et al., 2009).
Molecular Probes and Sensors
Compounds derived from 3-phenyl-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide have been applied in the development of molecular probes for the selective detection of metal ions, illustrating their potential in environmental monitoring and biomedical diagnostics (Kumar, Kumar, & Gupta, 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves . These nerves are pain-sensitive and produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
It’s worth noting that the trifluoromethyl group is a common feature in many biologically active compounds . This group can enhance the potency of a compound towards its target . The pyrrolidine ring, another key feature of this compound, is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .
Biochemical Pathways
Compounds with similar structures have been found to interact with the cgrp pathway . This pathway plays a crucial role in pain transmission and vascular homeostasis .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyrrolidine ring in a compound can influence its pharmacokinetic properties . For instance, the trifluoromethyl group can enhance the metabolic stability of a compound , while the pyrrolidine ring can contribute to the efficient exploration of the pharmacophore space .
Result of Action
Compounds with similar structures have been found to exhibit various pharmacological activities .
Action Environment
It’s worth noting that the physicochemical properties of a compound, such as its solubility and stability, can be influenced by environmental conditions such as temperature and ph .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)15-6-8-16(9-7-15)22-17(24)23-11-10-14(12-23)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLFJYDSPLAQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine](/img/structure/B2942479.png)
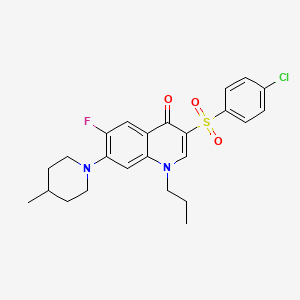
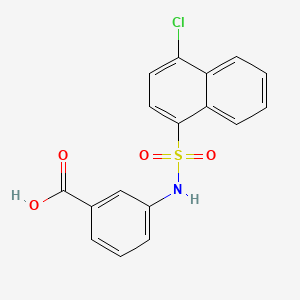
![N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2942483.png)


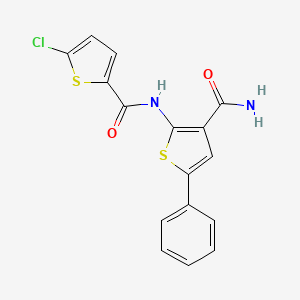
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2942491.png)

![3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2942493.png)
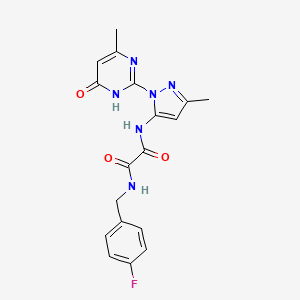
![3-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2942498.png)

